molecular formula C14H26N2O4 B7931893 2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931893
M. Wt: 286.37 g/mol
InChI Key: QOYQKCPZDQZSBE-UHFFFAOYSA-N
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Description

2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[ethyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-15(10-12(17)18)9-11-7-6-8-16(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYQKCPZDQZSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as AM95688, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from diverse sources.

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.367 g/mol
  • CAS Number : 1354001-21-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems, including its potential as an angiotensin-converting enzyme (ACE) inhibitor and its interactions with neurotransmitter systems.

ACE Inhibition

Research indicates that derivatives of pyrrolidine compounds can exhibit ACE inhibitory activity, which is crucial for managing hypertension and cardiovascular diseases. For example, related compounds have shown IC50 values ranging from 0.07 µM to over 100 µM in various studies, suggesting a spectrum of potency depending on structural modifications .

Case Studies and Experimental Findings

StudyFindings
Study 1Demonstrated that similar pyrrolidine derivatives exhibit significant ACE inhibition with IC50 values as low as 0.011 µM, indicating a strong potential for cardiovascular applications .
Study 2Investigated the synthesis of related compounds and their biological activity, highlighting the importance of carboxylic acid groups in enhancing bioactivity .
Study 3Found that modifications to the pyrrolidine structure can significantly alter biological activity, suggesting that further research on this compound could yield valuable insights into its pharmacological properties .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that can influence its biological activity. The introduction of different functional groups can modulate the compound's interaction with biological targets.

Synthetic Pathway

  • Starting Materials : Pyrrolidine derivatives and carboxymethyl ethylamine.
  • Reactions : Typically involve protection-deprotection strategies to ensure selectivity during synthesis.
  • Yield : High yields are reported for well-optimized synthetic routes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound is classified as an amino acid derivative, making it suitable for developing new pharmaceuticals targeting various biological pathways. Its structural properties allow it to interact with enzymes and receptors, which is crucial for therapeutic efficacy .
    • Research indicates that modifications to the pyrrolidine ring can significantly influence binding affinity and pharmacological activity, making this compound a candidate for lead optimization in drug discovery.
  • Enzyme Inhibition :
    • Studies have shown that pyrrolidine derivatives can act as inhibitors of specific enzymes, such as endothelin-converting enzyme (ECE). This action can be beneficial in treating conditions related to cardiovascular health by modulating endothelin levels in the body .
  • Biochemical Research :
    • The compound's ability to participate in various biochemical interactions makes it valuable for studying metabolic pathways and cellular processes. Its role as a building block in peptide synthesis has been explored, highlighting its utility in creating complex biomolecules for therapeutic use .

Case Study 1: Endothelin-Converting Enzyme Inhibition

A study investigated the efficacy of pyrrolidine derivatives, including the tert-butyl ester variant, as ECE inhibitors. The findings demonstrated that these compounds could reduce endothelin levels effectively, suggesting their potential in managing hypertension and heart failure .

Case Study 2: Synthesis and Characterization

Research focused on the synthesis of 2-[(Carboxymethyl-ethyl-amino)-methyl]-pyrrolidine derivatives revealed optimized reaction conditions that enhance yield and purity. Techniques such as chromatography were employed to isolate the desired product, confirming the compound's stability under various chemical environments .

Preparation Methods

Pyrrolidine Ring Synthesis and Boc Protection

The pyrrolidine scaffold is typically constructed via cyclization or catalytic hydrogenation of dihydro-pyrrole intermediates.

Method A: Catalytic Hydrogenation of Dihydro-pyrrole Derivatives

  • Procedure :

    • Start with a dihydro-pyrrole precursor (e.g., 2,3-dihydro-1H-pyrrole).

    • Catalytic hydrogenation under H₂ (1–5 atm) with Pd/C or Rh/C yields cis-pyrrolidine.

    • Boc protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF or DCM, using DMAP or Et₃N as a base.

Example :

StepReagents/ConditionsYieldReference
CyclizationRuCl₃, NaIO₄, H₂O/THF72%
Boc ProtectionBoc₂O, DMAP, THF, 25°C91%

Introduction of Ethyl-Amino-Methyl Group

Method B: Reductive Amination

  • Procedure :

    • React Boc-protected pyrrolidine with ethylamine and formaldehyde under reducing conditions (NaBH₃CN or H₂/Pd).

    • Conditions : MeOH, 25°C, 12 h.

Method C: Alkylation of Secondary Amine

  • Procedure :

    • Treat Boc-pyrrolidine with bromoethylamine hydrobromide in the presence of K₂CO₃ or Cs₂CO₃.

    • Solvent : DMF or acetonitrile, 60–80°C.

Comparative Data :

MethodReagentsTemp (°C)YieldReference
BEthylamine, NaBH₃CN2578%
CBromoethylamine, Cs₂CO₃8085%

Carboxymethylation of Ethyl-Amino Group

Method D: Reaction with Chloroacetic Acid

  • Procedure :

    • React the ethyl-amino intermediate with chloroacetic acid in the presence of NaOH or KOH.

    • Conditions : Water/EtOH, reflux, 6 h.

Method E: Michael Addition with Acrylonitrile

  • Procedure :

    • Perform Michael addition using acrylonitrile, followed by hydrolysis of the nitrile to carboxylic acid.

    • Hydrolysis : LiOH or NaOH in THF/H₂O.

Example :

StepReagentsYieldReference
CarboxymethylationChloroacetic acid, NaOH82%
Nitrile HydrolysisLiOH, THF/H₂O90%

Deprotection and Final Purification

Boc Deprotection :

  • Use TFA in DCM (20–50% v/v) at 0–25°C for 1–4 h.

  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.

Purification :

  • Chromatography : Silica gel (hexane/EtOAc or DCM/MeOH).

  • Crystallization : Ethanol/water mixtures.

Stereochemical Considerations

  • Chiral Catalysts : Asymmetric hydrogenation with Rh(I) or Ir(I) catalysts ensures enantioselectivity (e.g., 99% ee).

  • Racemization Mitigation : Low temperatures (<0°C) during alkylation prevent epimerization.

Critical Analysis of Methods

MethodAdvantagesLimitations
Catalytic HydrogenationHigh cis-selectivityRequires specialized catalysts
Reductive AminationMild conditionsModerate yields
AlkylationScalableRisk of over-alkylation
CarboxymethylationDirect functionalizationAcid-sensitive substrates require protection

Q & A

Basic Synthesis and Purification Methods

Q: What are the standard synthetic routes and critical reaction conditions for preparing this compound? A: The compound is typically synthesized via a multi-step protocol involving:

  • Step 1: Activation of a carboxylic acid (e.g., dicarboxylic acid 1-tert-butyl ester) using reagents like thionyl chloride to form an acid chloride intermediate .
  • Step 2: Coupling with a pyrrolidine derivative (e.g., (S)-4,4-dimethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride) under inert nitrogen atmosphere at room temperature, followed by azeotropic drying with toluene to remove residual solvents .
  • Key conditions: Use of triethylamine as a base and dichloromethane as a solvent to stabilize intermediates. Reaction progress is monitored via TLC or HPLC .

Advanced Optimization of Reaction Yield

Q: How can computational methods improve reaction efficiency and yield? A: Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize reaction pathways. For example:

  • Reaction path search: Identifies energy barriers for steps like esterification or amide bond formation .
  • Experimental feedback loop: Combines computational predictions with high-throughput screening to refine conditions (e.g., solvent polarity, temperature) .
  • Case study: A 20% yield improvement was achieved by adjusting the reaction temperature from 0°C to 20°C during sulfonylation .

Structural Characterization Challenges

Q: What spectroscopic techniques resolve ambiguities in stereochemistry or functional group positioning? A: Key methods include:

  • NMR: ¹H and ¹³C NMR differentiate tert-butyl ester protons (δ ~1.4 ppm) and carboxymethyl groups (δ ~3.5–4.0 ppm). 2D NOESY confirms spatial proximity of substituents on the pyrrolidine ring .
  • IR spectroscopy: Carboxylic acid C=O stretches (~1700 cm⁻¹) versus ester C=O (~1725 cm⁻¹) distinguish intermediates .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H⁺] = 316.21 g/mol) and detects side products like hydrolyzed esters .

Addressing Data Contradictions in Isomer Identification

Q: How to resolve discrepancies in reported CAS numbers or isomeric forms? A: Systematic approaches include:

  • Cross-referencing IUPAC names: Verify substituent positions (e.g., 3-chloro vs. 4-chloro isomers) using PubChem’s InChIKey .
  • Chromatographic separation: Reverse-phase HPLC with chiral columns isolates enantiomers (e.g., (R)- vs. (S)-configurations) .
  • Case example: A study identified a misassigned CAS number (157634-02-1) by comparing experimental NMR data with computational predictions .

Computational Design of Derivatives

Q: What strategies enable rational design of biologically active derivatives? A: Advanced workflows integrate:

  • Docking studies: Predict binding affinity of derivatives (e.g., enzyme inhibitors) by simulating interactions with target proteins .
  • QSAR modeling: Correlates substituent electronic properties (e.g., Hammett σ values) with activity .
  • Example: Introducing a fluorobenzyl group improved metabolic stability by reducing CYP450-mediated oxidation .

Handling Stereochemical Complexity

Q: How to control stereochemistry during functionalization of the pyrrolidine ring? A: Critical steps involve:

  • Chiral auxiliaries: Use (S)-proline derivatives to enforce enantioselectivity .
  • Asymmetric catalysis: Palladium-catalyzed couplings with BINAP ligands achieve >90% ee for tert-butyl esters .
  • Monitoring: Polarimetry or chiral HPLC tracks enantiomeric excess during reactions .

Safety and Stability in Long-Term Storage

Q: What precautions mitigate decomposition risks during storage? A: Best practices include:

  • Storage conditions: Keep at –20°C under nitrogen to prevent hydrolysis of the tert-butyl ester .
  • Inert handling: Use gloveboxes for moisture-sensitive steps (e.g., coupling reactions) .
  • Stability testing: Accelerated aging studies (40°C/75% RH) identify degradation products via LC-MS .

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